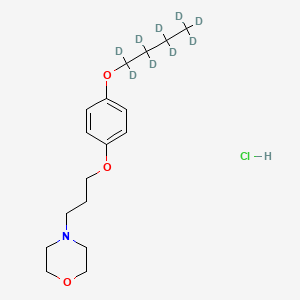

Pramocaine-d9 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pramocaine-d9 (hydrochloride) is a deuterium-labeled derivative of pramocaine hydrochloride. Pramocaine hydrochloride is a topical anesthetic and antipruritic agent used in various dermatological and anorectal conditions. It works by decreasing the permeability of neuronal membranes to sodium ions, thereby blocking the initiation and conduction of nerve impulses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of pramocaine hydrochloride involves several steps:

Reaction of parachlorophenol and brominated n-butane: under alkaline conditions to obtain 4-n-butoxychlorobenzene.

Reaction of morpholine and 3-bromopropanol: under alkaline conditions to obtain N-(3-hydroxypropyl)morpholine.

Reaction of 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine: under alkaline conditions, followed by extraction, washing, drying, and salification to obtain pramocaine hydrochloride

Industrial Production Methods: The industrial production of pramocaine hydrochloride follows similar synthetic routes but is optimized for higher yield and purity. The process involves:

Catalytic action of alkali: to bromobenzene butyl ether with p-bromophenol and 1 NBB.

Synthesis of pramocaine base: under the catalysis of highly basic bromobenzene butyl ether and the propyl alcohol of 3 morpholine.

Conversion of pramocaine base: into pramocaine hydrochloride through salification.

Análisis De Reacciones Químicas

Types of Reactions: Pramocaine-d9 (hydrochloride) undergoes various chemical reactions, including:

Substitution reactions: Involving the replacement of functional groups.

Oxidation and reduction reactions: Affecting the oxidation state of the compound.

Common Reagents and Conditions:

Alkaline conditions: For substitution reactions.

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Major Products: The major products formed from these reactions include derivatives of pramocaine with modified functional groups or oxidation states .

Aplicaciones Científicas De Investigación

Pramocaine-d9 (hydrochloride) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of deuterium-labeled compounds.

Biology: Employed in studies involving neuronal membrane permeability and ion channel behavior.

Medicine: Investigated for its potential use in developing new anesthetic formulations with improved efficacy and reduced side effects.

Industry: Utilized in the formulation of topical anesthetics and antipruritic agents for over-the-counter and prescription medications

Mecanismo De Acción

Pramocaine-d9 (hydrochloride) exerts its effects by:

Inhibiting voltage-gated sodium channels: on neurons, decreasing sodium permeability into the cell.

Stabilizing neuronal membranes: and preventing ionic fluctuations needed for depolarization, thereby stopping action potential propagation

Comparación Con Compuestos Similares

Pramocaine (hydrochloride): The non-deuterium-labeled version of pramocaine-d9 (hydrochloride).

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to pramocaine

Uniqueness: Pramocaine-d9 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise analytical studies and potentially different pharmacokinetic properties compared to its non-labeled counterpart .

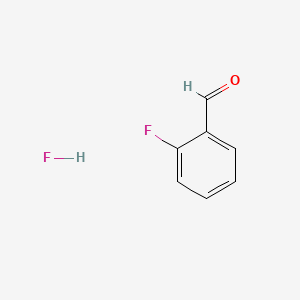

Propiedades

Fórmula molecular |

C17H28ClNO3 |

|---|---|

Peso molecular |

338.9 g/mol |

Nombre IUPAC |

4-[3-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenoxy]propyl]morpholine;hydrochloride |

InChI |

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i1D3,2D2,3D2,12D2; |

Clave InChI |

SYCBXBCPLUFJID-MMEXPYJSSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |

SMILES canónico |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)

![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)